Gold selenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10294-32-3 |

|---|---|

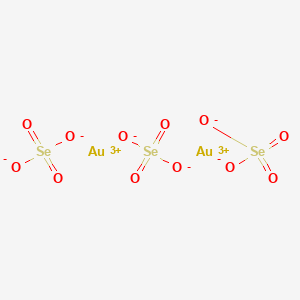

Molecular Formula |

Au2(SeO4)3 |

Molecular Weight |

822.834 |

IUPAC Name |

gold(3+);triselenate |

InChI |

InChI=1S/2Au.3H2O4Se/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |

InChI Key |

XLIABUWFZDCBFA-UHFFFAOYSA-H |

SMILES |

[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Au+3].[Au+3] |

Synonyms |

Gold(III) selenate. |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Crystal Structure, Synthesis, and Characterization of Gold(III) Selenite-Selenate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the crystal structure and characterization of the mixed-anion gold(III) compound, Au₂(SeO₃)₂(SeO₄). While the term "auric selenate" typically implies the formula Au₂(SeO₄)₃, crystallographic studies have extensively characterized this stable selenite-selenate phase obtained through hydrothermal synthesis. This guide details its crystallographic parameters, coordination environment, and vibrational spectroscopy data. Furthermore, it provides comprehensive experimental protocols for its synthesis and structural analysis, serving as a vital resource for researchers in inorganic chemistry and materials science.

Crystal Structure and Physicochemical Properties

The reaction between elemental gold and selenic acid under hydrothermal conditions yields orange-yellow single crystals of gold(III) selenite-selenate, Au₂(SeO₃)₂(SeO₄), not the simple auric selenate (B1209512).[1][2][3] This compound exhibits a noncentrosymmetric crystal structure, a property confirmed by a significant second-harmonic generation (SHG) effect, measured to be approximately 43% that of a potassium dihydrogen phosphate (B84403) (KDP) reference.[1][2][3] Thermally, the compound is stable up to approximately 370 °C, at which point it decomposes in a single step to yield elemental gold.[1][2][3]

Crystallographic Data

The crystal structure of Au₂(SeO₃)₂(SeO₄) has been determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the orthorhombic system with the space group Cmc2₁ (No. 36).[1][2][3] A summary of the crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | Au₂(SeO₃)₂(SeO₄) |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ (No. 36) |

| a (Å) | 16.891(3) |

| b (Å) | 6.3013(8) |

| c (Å) | 8.327(1) |

| Cell Volume (ų) | 886.2(2) |

| Z (Formula units/cell) | 4 |

| R_all_ | 0.0452 |

Table 1: Crystallographic data for Au₂(SeO₃)₂(SeO₄). Data sourced from Wickleder et al., 2004.[1][3]

Structural Description

In the crystal structure of Au₂(SeO₃)₂(SeO₄), the gold(III) ion is in a square planar coordination environment.[1][2][3] It is surrounded by four oxygen atoms, each belonging to a different monodentate selenite (B80905) (SeO₃²⁻) ion.[1][2][3] The linkage of these [AuO₄] planes with the selenite pyramids results in the formation of double chains that extend along the[1] crystallographic direction. These chains are further interconnected by the selenate (SeO₄²⁻) groups, creating puckered layers.[1][2][3]

Spectroscopic Analysis

Vibrational spectroscopy is essential for confirming the presence of both selenite and selenate groups within the compound's structure. The distinct vibrational modes of the pyramidal SeO₃²⁻ ion and the tetrahedral SeO₄²⁻ ion give rise to characteristic bands in the Raman and IR spectra.

| Anion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

| SeO₄²⁻ | ν₁ (Symmetric Stretch) | ~870 - 900 | Raman |

| ν₃ (Antisymmetric Stretch) | ~930 - 950 | IR, Raman | |

| SeO₃²⁻ | ν₁ (Symmetric Stretch) | ~800 - 840 | Raman |

| ν₃ (Antisymmetric Stretch) | ~730 - 770 | IR, Raman | |

| ν₂ (Bending) | ~390 - 430 | Raman |

Table 2: Representative vibrational modes for selenate and selenite groups. Wavenumber ranges are based on data from similar mixed-anion minerals and serve as a guide for spectral interpretation.[3]

Experimental Protocols

Hydrothermal Synthesis of Au₂(SeO₃)₂(SeO₄) Single Crystals

This protocol describes the hydrothermal synthesis method for obtaining single crystals of gold(III) selenite-selenate.

-

Preparation of Selenic Acid: Selenic acid (H₂SeO₄) is prepared by the oxidation of selenium dioxide (SeO₂) with 30% hydrogen peroxide (H₂O₂).

-

Reactant Preparation: A stoichiometric amount of elemental gold powder (99.99% purity) is mixed with concentrated selenic acid.

-

Autoclave Sealing: The reaction mixture is placed into a 20 mL Teflon-lined stainless-steel autoclave. The autoclave is then securely sealed.

-

Heating: The sealed autoclave is placed in a programmable furnace and heated to 200-220 °C. The temperature is held for a period of 48-72 hours to facilitate the reaction and promote crystal growth.

-

Cooling: The furnace is turned off, and the autoclave is allowed to cool slowly to room temperature over 24 hours.

-

Product Isolation: The autoclave is opened in a fume hood. The resulting orange-yellow, plate-shaped crystals are separated from the remaining solution and any unreacted gold.

-

Washing and Drying: The crystals are washed with deionized water to remove any residual acid and then dried in air.

Single-Crystal X-ray Diffraction

This protocol outlines the general procedure for determining the crystal structure of the synthesized product.

-

Crystal Selection: A suitable single crystal of Au₂(SeO₃)₂(SeO₄) with well-defined faces and minimal defects is selected under a polarizing microscope.

-

Mounting: The selected crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a non-diffracting adhesive.

-

Data Collection: The mounted crystal is placed on the diffractometer. The instrument, equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS), is used to collect diffraction data. The crystal is rotated, and a series of diffraction images are collected over a wide angular range.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². This process refines atomic positions, and anisotropic displacement parameters until the model converges. The final crystallographic data, including atomic coordinates, are typically deposited in a Crystallographic Information File (CIF).[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final characterization of Au₂(SeO₃)₂(SeO₄).

Caption: Experimental workflow for the synthesis and characterization of Au₂(SeO₃)₂(SeO₄).

References

An In-depth Technical Guide on the Thermodynamic Properties of Crystalline Gold Selenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of crystalline gold selenate (B1209512). Due to the inherent instability and challenges in synthesizing pure, crystalline gold(III) selenate (Au₂(SeO₄)₃), direct experimental data on its thermodynamic properties are scarce in the published literature. This document summarizes the available information on related gold selenate compounds, including synthesis protocols, thermal decomposition behavior, and crystal structure of a mixed gold selenite-selenate. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the chemistry and thermal stability of gold-selenium compounds.

Introduction

Gold compounds have long been a subject of interest in various scientific fields, including medicine and materials science. The unique properties of gold, when combined with selenium, give rise to a class of compounds with potential applications that are still being explored. This compound, in particular, represents a challenging yet intriguing subject of study. The synthesis of pure, crystalline gold(III) selenate has proven to be difficult, with many preparations resulting in amorphous products or mixed-anion species.[1] This guide consolidates the fragmented information available to provide a clear picture of what is currently known.

Synthesis of this compound and Related Compounds

The primary method for synthesizing this compound involves the reaction of elemental gold with selenic acid.[2] However, the nature of the final product is highly dependent on the reaction conditions.

Synthesis of Amorphous this compound (Au₂(SeO₄)₃)

Early methods described the dissolution of gold in concentrated selenic acid upon heating. The addition of water to the resulting solution precipitates yellow crystals, which have been identified as Au₂(SeO₄)₃. However, these preparations have been shown to be X-ray amorphous.

Experimental Protocol: A general procedure for the synthesis of amorphous gold(III) selenate involves the following steps:

-

50 mg of gold wire is sealed in a quartz tube with 0.5 mL of 98% selenic acid.[2]

-

The tube is heated in an oil bath at approximately 150°C until the gold wire is completely dissolved, which may take over ten hours.[2]

-

The resulting solution is diluted with water to precipitate fine, golden-yellow crystals of this compound.[2]

-

The crystals are carefully separated from the solution, washed with a small amount of water, dried, and stored away from light due to their instability.[2]

Synthesis of Crystalline Gold(III) Selenite-Selenate (Au₂(SeO₃)₂(SeO₄))

A more recent study has reported the synthesis of a crystalline mixed-anion gold compound, Au₂(SeO₃)₂(SeO₄), through a hydrothermal reaction.[1] This compound provides the closest available crystallographic data to that of a pure this compound.

Experimental Protocol:

-

Elemental gold is reacted with selenic acid in a Teflon-lined steel autoclave.[1]

-

The reaction yields orange-yellow single crystals of Au₂(SeO₃)₂(SeO₄).[1]

Crystal Structure

As previously mentioned, pure gold(III) selenate, Au₂(SeO₄)₃, has not been successfully crystallized and structurally characterized. The synthesized products are typically amorphous.

However, the crystal structure of the mixed selenite-selenate, Au₂(SeO₃)₂(SeO₄), has been determined by single-crystal X-ray diffraction.[1]

Table 1: Crystallographic Data for Au₂(SeO₃)₂(SeO₄) [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ (No. 36) |

| a (pm) | 1689.1(3) |

| b (pm) | 630.13(8) |

| c (pm) | 832.7(1) |

| Volume (ų) | 886.2(2) |

| Z | 4 |

In this structure, the Au³⁺ ion is in a square planar coordination with four oxygen atoms from four monodentate selenite (B80905) (SeO₃²⁻) ions. These units form double chains that are linked by the selenate (SeO₄²⁻) groups.[1]

Thermodynamic Properties and Thermal Decomposition

Direct quantitative thermodynamic data such as enthalpy of formation, Gibbs free energy, and entropy for crystalline gold(III) selenate are not available in the literature. The thermal behavior of related this compound compounds has been investigated using thermal analysis techniques.

The thermal decomposition of gold(III) oxide hydrate (B1144303) (a precursor for some this compound syntheses) and various double selenates of gold(III) with alkali metals has been studied. These studies provide insight into the thermal stability of the selenate group in the presence of gold.

Table 2: Thermal Decomposition Data for Gold Compounds

| Compound | Decomposition Onset (°C) | Key Decomposition Steps | Final Residue |

| Au₂O₃·5.2H₂O | ~160 | Loss of water, followed by decomposition of Au₂O₃ | Elemental Gold |

| KAu(SeO₄)₂ | > 315 | Two-step decomposition | Elemental Gold |

| RbAu(SeO₄)₂ | > 320 | - | Elemental Gold |

| CsAu(SeO₄)₂ | > 320 | - | Elemental Gold |

| Au₂(SeO₃)₂(SeO₄) | ~370 | Single-step decomposition | Elemental Gold |

The data indicates that gold selenates are unstable at elevated temperatures and decompose to form elemental gold.[1] The decomposition of the mixed selenite-selenate Au₂(SeO₃)₂(SeO₄) occurs in a single step at approximately 370°C.[1]

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound compounds is typically studied using thermogravimetric analysis (TGA), differential thermogravimetric analysis (DTG), and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

General Experimental Workflow:

-

A small sample of the compound is placed in a crucible (e.g., alumina).

-

The crucible is placed in the thermal analyzer.

-

The sample is heated at a constant rate (e.g., 2-10°C/min) under a controlled atmosphere (e.g., air or an inert gas).

-

The change in mass (TGA), the rate of change in mass (DTG), and the difference in temperature between the sample and a reference (DTA) or the heat flow (DSC) are recorded as a function of temperature.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow for this compound compounds.

Conclusion and Future Outlook

The study of crystalline gold(III) selenate is hampered by the compound's instability and the difficulty in its synthesis. The available data is primarily focused on amorphous Au₂(SeO₄)₃ and a crystalline mixed-anion selenite-selenate, Au₂(SeO₃)₂(SeO₄). Thermal analysis of these and related double selenates indicates decomposition to elemental gold at moderately high temperatures.

Future research should focus on developing synthetic routes to obtain pure, single crystals of Au₂(SeO₄)₃ to enable a full structural and thermodynamic characterization. Advanced computational modeling could also provide theoretical insights into the thermodynamic properties of this elusive compound. A deeper understanding of the fundamental properties of this compound is crucial for exploring its potential applications in various scientific and technological fields.

References

An In-depth Technical Guide to the Aqueous Solubility of Gold Selenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the aqueous solubility of gold selenate (B1209512). A critical review of the scientific literature reveals that the compound historically identified as gold(III) selenate, with the formula Au₂(SeO₄)₃, is more accurately characterized as gold(III) selenite-selenate , having the chemical formula Au₂(SeO₃)₂(SeO₄) . This distinction is crucial for understanding its chemical properties.

This guide establishes that gold selenite-selenate is practically insoluble in aqueous solutions . While precise quantitative solubility data such as a solubility product constant (Ksp) is not available in the current body of scientific literature, all experimental evidence points towards its very low solubility in water. It is, however, soluble in strong acids like sulfuric and nitric acid.

This document details both historical and modern experimental protocols for the synthesis of this compound. Furthermore, it presents a summary of its key physicochemical properties and provides a visual representation of a modern synthesis workflow. The information is intended to be a valuable resource for professionals in research and development who require a thorough understanding of the properties of this gold compound.

Introduction: The Chemical Identity of "Gold Selenate"

For many years, the reaction product of gold and hot, concentrated selenic acid was believed to be gold(III) selenate, Au₂(SeO₄)₃[1]. This was based on early 20th-century research by chemists such as Lenher and later Caldwell and Eddy[1]. However, more recent and advanced analytical techniques, particularly single-crystal X-ray diffraction, have led to a re-evaluation of this compound's structure.

In 2004, Wickleder et al. demonstrated that the product of the reaction between elemental gold and selenic acid under hydrothermal conditions is, in fact, a mixed-anion compound: gold(III) selenite-selenate, with the formula Au₂(SeO₃)₂(SeO₄)[1][2][3]. This compound contains both selenite (B80905) (SeO₃²⁻) and selenate (SeO₄²⁻) ions. This discovery is significant as the presence of the selenite group, with its stereochemically active lone pair of electrons on the selenium atom, influences the crystal structure and properties of the compound.

Therefore, for the purposes of this guide, the term "this compound" will refer to the chemically correct and characterized entity, gold(III) selenite-selenate.

Aqueous Solubility

Gold selenite-selenate is consistently reported to be insoluble in water [4]. This property is evident from its historical preparation methods, where the dilution of a solution of gold in hot, concentrated selenic acid with water results in the precipitation of yellow crystals of the compound[4].

Quantitative Solubility Data

A thorough review of the scientific literature, including chemical databases and research articles, reveals a lack of quantitative data on the aqueous solubility of gold selenite-selenate. There are no reported values for its solubility product constant (Ksp) or its solubility in grams per liter (g/L) in water at standard temperature and pressure. This knowledge gap suggests that the solubility is extremely low, making it challenging to measure with conventional techniques.

Qualitative Solubility

The insolubility in water is a key characteristic of this compound. It is, however, reported to be soluble in concentrated sulfuric acid and nitric acid[4]. The reaction with hydrochloric acid leads to its decomposition.

The general trend for selenate salts is that they are analogous to sulfates and are often highly soluble in aqueous solutions[5][6]. However, the presence of the large, highly charged Au³⁺ cation and the mixed-anion nature of the crystal lattice in gold selenite-selenate likely contribute to a high lattice energy, which in turn leads to its poor solubility in water.

Physicochemical Properties

A summary of the known physicochemical properties of gold(III) selenite-selenate is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | Au₂(SeO₃)₂(SeO₄) | [2],[3],[1] |

| Molecular Weight | 793.8 g/mol | [2],[3],[1] |

| Appearance | Orange-yellow crystals | [2],[3],[1] |

| Crystal System | Orthorhombic | [2],[3],[1] |

| Space Group | Cmc2₁ | [2],[3],[1] |

| Lattice Parameters | a = 1689.1(3) pm, b = 630.13(8) pm, c = 832.7(1) pm | [2],[3],[1] |

| Cell Volume | 886.2(2) ų | [2],[3],[1] |

| Formula Units per Cell (Z) | 4 | [2],[3],[1] |

| Decomposition Temperature | ~370 °C | [2],[3],[1] |

| Aqueous Solubility | Insoluble | [4] |

| Solubility in Other Solvents | Soluble in sulfuric and nitric acids | [4] |

Experimental Protocols

Modern Hydrothermal Synthesis of Au₂(SeO₃)₂(SeO₄)

This method, as described by Wickleder et al. (2004), provides a reliable route to single crystals of gold(III) selenite-selenate[1][2][3].

Materials:

-

Elemental gold (powder or foil)

-

Selenic acid (H₂SeO₄), concentrated

-

Deionized water

Equipment:

-

Teflon-lined steel autoclave

-

Oven or furnace capable of maintaining 200 °C

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

Place elemental gold into the Teflon liner of a steel autoclave.

-

Add concentrated selenic acid to the liner.

-

Seal the autoclave and heat it to 200 °C for a period of 48 hours.

-

After the reaction period, allow the autoclave to cool slowly to room temperature.

-

Open the autoclave in a well-ventilated fume hood. The product will be a mixture of unreacted gold and orange-yellow crystals of Au₂(SeO₃)₂(SeO₄).

-

Separate the crystals from the reaction mixture.

-

Wash the crystals with deionized water to remove any residual acid.

-

Dry the crystals in air.

Historical Synthesis of "this compound"

The following is a general description of the historical methods used to produce what was then identified as gold(III) selenate.

Method of Lenher (1902) and Caldwell & Eddy (1949):

Materials:

-

Gold (wire or leaf)

-

Concentrated selenic acid (e.g., 98%)

Equipment:

-

Heating apparatus (e.g., oil bath)

-

Reaction vessel (e.g., sealed glass tube or flask)

-

Beaker for precipitation

Procedure:

-

Gold metal is heated with concentrated selenic acid. The reaction is reported to be slow at lower temperatures and proceeds more readily at elevated temperatures (e.g., 154 °C or higher)[4].

-

The gold dissolves to form a reddish-yellow solution. The reaction time can be several hours to days depending on the temperature and concentration of the acid[4].

-

Upon cooling, the "this compound" may begin to crystallize from the concentrated acid solution.

-

To precipitate the product, the cooled, concentrated solution is carefully diluted with water.

-

The resulting golden-yellow precipitate is then collected, washed with water, and dried.

Visualizations

Synthesis Workflow

The following diagram illustrates the modern hydrothermal synthesis of gold(III) selenite-selenate.

Caption: Workflow for the hydrothermal synthesis of Au₂(SeO₃)₂(SeO₄).

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Au2(SeO3)2(SeO4): synthesis and characterization of a new noncentrosymmetric selenite-selenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Selenate - Wikipedia [en.wikipedia.org]

- 6. Selenic acid - Wikipedia [en.wikipedia.org]

chemical formula and molecular weight of gold selenate

An In-depth Technical Guide to Gold Selenate (B1209512)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of gold selenate, focusing on its chemical formula and molecular weight.

Chemical Formula

The empirical chemical formula for gold(III) selenate is Au₂ (SeO₄)₃ .[1][2] This formula indicates that the molecule is composed of two gold (Au) cations and three selenate (SeO₄) polyatomic anions.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular weight of this compound is approximately 822.8 g/mol .[1][3] A detailed breakdown of the molecular weight calculation is provided in the table below.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Gold | Au | 2 | 196.967[4][5][6][7] | 393.934 |

| Selenium | Se | 3 | 78.971[8][9][10][11] | 236.913 |

| Oxygen | O | 12 | 15.999[12][13][14][15] | 191.988 |

| Total | 822.835 |

Note: The calculated molecular weight may vary slightly depending on the precision of the atomic weights used.

Synthesis of this compound

While detailed experimental protocols for various applications of this compound are not widely documented in publicly available literature, its synthesis has been described. One method involves the reaction of gold with hot, concentrated selenic acid.[16]

Caption: Synthesis of Gold(III) Selenate.

The reaction is as follows:

2 Au + 6 H₂SeO₄ → Au₂(SeO₄)₃ + 3 H₂SeO₃ + 3 H₂O[16]

This reaction produces a reddish-yellow solution of gold(III) selenate, along with selenous acid and water as byproducts.[16]

Experimental Protocols and Applications

References

- 1. This compound | Au2O12Se3 | CID 57346280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gold(III) selenate - Wikidata [wikidata.org]

- 3. This compound [drugfuture.com]

- 4. Atomic Weight of Gold | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Gold - Wikipedia [en.wikipedia.org]

- 6. princeton.edu [princeton.edu]

- 7. Gold - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Atomic Weight of Selenium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Element 34 - Selen [web.pa.msu.edu]

- 10. #34 - Selenium - Se [hobart.k12.in.us]

- 11. Selenium | Se | CID 6326970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Selenic acid - Wikipedia [en.wikipedia.org]

In-depth Technical Guide on the Electronic Band Structure of Au₂(SeO₄)₃

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Electronic Band Structure of Gold(III) Selenate (B1209512) (Au₂(SeO₄)₃)

Executive Summary:

This document provides a detailed overview of the electronic band structure of gold(III) selenate, Au₂(SeO₄)₃. A thorough review of available scientific literature and computational databases reveals a significant gap in the experimental and theoretical characterization of this material's electronic properties. While information on a related mixed selenite-selenate compound, Au₂(SeO₃)₂(SeO₄), exists, specific data regarding the electronic band gap, density of states (DOS), and effective mass of Au₂(SeO₄)₃ are not present in the surveyed literature.

This guide will summarize the available structural information for the related compound, outline the standard experimental and computational methodologies that would be required to characterize the electronic band structure of Au₂(SeO₄)₃, and present a logical workflow for future research in this area.

Introduction to Gold Selenates

Gold-containing compounds are of significant interest in materials science and medicine due to their unique chemical and physical properties. Selenium-based materials, particularly selenates and selenites, exhibit a wide range of electronic and optical behaviors. The compound gold(III) selenate, with the chemical formula Au₂(SeO₄)₃, is a salt of gold in its +3 oxidation state and selenic acid.[1] Despite its straightforward stoichiometry, detailed experimental or computational studies on its electronic properties are notably absent from the current body of scientific literature.

In contrast, a related compound, the noncentrosymmetric selenite-selenate Au₂(SeO₃)₂(SeO₄), has been synthesized and characterized.[2][3][4][5] This compound crystallizes in an orthorhombic system and has been noted for its second-harmonic generation (SHG) effect, indicating its potential for nonlinear optical applications.[2][3][4][5] However, its electronic band structure has not been reported.

Quantitative Data Summary

A comprehensive search of scientific databases has yielded no quantitative data on the electronic band structure of Au₂(SeO₄)₃. The following table summarizes the absence of key electronic parameters for this compound and highlights the available crystallographic data for the related compound Au₂(SeO₃)₂(SeO₄) for comparative context.

| Parameter | Au₂(SeO₄)₃ | Au₂(SeO₃)₂(SeO₄) |

| Electronic Band Gap (Eg) | Not Available | Not Available |

| Band Gap Type | Not Available | Not Available |

| Density of States (DOS) | Not Available | Not Available |

| Effective Mass (m)* | Not Available | Not Available |

| Crystal System | Not Available | Orthorhombic[2][3][4][5] |

| Space Group | Not Available | Cmc2₁[2][3][4][5] |

| Lattice Parameters | Not Available | a = 1689.1 pm, b = 630.13 pm, c = 832.7 pm[2][3][4][5] |

Experimental Protocols for Band Structure Determination

To address the current knowledge gap, the following established experimental techniques are recommended for characterizing the electronic band structure of Au₂(SeO₄)₃.

Synthesis of Au₂(SeO₄)₃

The initial and critical step is the synthesis of high-purity, crystalline Au₂(SeO₄)₃. Based on the synthesis of the related Au₂(SeO₃)₂(SeO₄), a potential route could involve the reaction of elemental gold or a gold salt with selenic acid under hydrothermal conditions.[2][3][4][5]

Proposed Synthesis Protocol:

-

React elemental gold powder with concentrated selenic acid (H₂SeO₄) in a Teflon-lined steel autoclave.

-

Heat the autoclave to a temperature between 150-250 °C for a period of 24-72 hours.

-

Allow the autoclave to cool slowly to room temperature to promote crystallization.

-

Isolate the resulting crystals by filtration, wash with deionized water, and dry in air.

-

Characterize the product using X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Optical Spectroscopy

Ultraviolet-Visible (UV-Vis) diffuse reflectance spectroscopy is a primary method for estimating the optical band gap of a semiconductor material.

Experimental Workflow:

-

A powdered sample of Au₂(SeO₄)₃ is loaded into a sample holder.

-

The sample is illuminated with light of varying wavelengths in the UV and visible range.

-

The diffusely reflected light is collected by an integrating sphere and directed to a detector.

-

The reflectance data is converted to absorbance using the Kubelka-Munk function.

-

A Tauc plot is generated by plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap). The linear extrapolation of the plot to the energy axis provides the optical band gap.

Photoelectron Spectroscopy

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful technique for directly mapping the occupied electronic band structure of a material.[6]

Experimental Workflow:

-

A single crystal of Au₂(SeO₄)₃ with a clean surface is required. This is typically achieved by cleaving the crystal in ultra-high vacuum (UHV).

-

The crystal is irradiated with monochromatic photons (typically from a synchrotron source) of sufficient energy to cause photoemission of electrons.

-

The kinetic energy and emission angle of the photoemitted electrons are measured by a hemispherical electron analyzer.

-

By applying the principles of conservation of energy and momentum, the binding energy and crystal momentum of the electrons within the solid can be determined, thus mapping the band structure.

Computational Protocols for Band Structure Calculation

In conjunction with experimental methods, first-principles calculations based on Density Functional Theory (DFT) are essential for a comprehensive understanding of the electronic structure.

Computational Workflow:

-

Crystal Structure Input: The starting point is an accurate crystal structure of Au₂(SeO₄)₃, which would first need to be determined experimentally via single-crystal X-ray diffraction.

-

DFT Calculation:

-

Employ a suitable exchange-correlation functional. While standard functionals like the Generalized Gradient Approximation (GGA) are computationally efficient, they often underestimate band gaps. Hybrid functionals (e.g., HSE06) or methods like the GW approximation are generally required for more accurate band gap predictions.[7]

-

Perform a geometry optimization to relax the atomic positions and lattice parameters.

-

Calculate the electronic band structure along high-symmetry directions in the Brillouin zone.

-

Compute the density of states (DOS) and projected density of states (PDOS) to identify the contributions of different atomic orbitals to the valence and conduction bands.

-

Logical Workflow for Future Research

The following diagram illustrates a logical workflow for a comprehensive investigation into the electronic band structure of Au₂(SeO₄)₃.

Caption: A logical workflow for the comprehensive study of the electronic band structure of Au₂(SeO₄)₃.

Conclusion

The electronic band structure of gold(III) selenate, Au₂(SeO₄)₃, remains an unexplored area of materials science. This guide has highlighted the absence of available data and provided a clear roadmap for future research. By following the outlined experimental and computational protocols, a detailed understanding of the electronic properties of this compound can be achieved. Such knowledge is crucial for evaluating its potential in various applications, including electronics, optics, and catalysis, and would be a valuable contribution to the scientific community. For professionals in drug development, understanding the electronic behavior of gold-based compounds can provide insights into their reactivity and potential biological interactions.

References

- 1. Gold selenate | Au2O12Se3 | CID 57346280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Au2(SeO3)2(SeO4): synthesis and characterization of a new noncentrosymmetric selenite-selenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are experimental techniques to probe band structure of solids? - Physics Stack Exchange [physics.stackexchange.com]

- 7. arxiv.org [arxiv.org]

The Coordination Chemistry of Gold(III) Selenate: A Re-evaluation and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of gold(III) coordination chemistry is a burgeoning field, particularly concerning its potential therapeutic applications. Within this area, the chemistry of gold(III) oxoanion complexes remains relatively unexplored. This technical guide focuses on the compound historically known as gold(III) selenate (B1209512). Crucially, modern structural analysis has revealed that the compound formed from the reaction of gold with selenic acid is not the simple salt Au₂(SeO₄)₃, but rather a mixed-valence selenium compound, gold(III) selenite-selenate, with the formula Au₂(SeO₃)₂(SeO₄) .[1][2][3]

This guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, structural characterization, and spectroscopic properties. It aims to clarify the chemical identity of this substance and to provide a foundation for future research into its coordination chemistry and potential applications. To date, the broader coordination chemistry, such as reactivity with other ligands, and its specific applications in drug development are largely undocumented, representing a significant gap in the literature.

Chemical Identity and Physicochemical Properties

The compound historically referred to as "auric selenate" or "gold(III) selenate" is now understood to be gold(III) selenite-selenate.[1][2][3]

| Property | Value |

| Chemical Formula | Au₂(SeO₃)₂(SeO₄) |

| Molecular Weight | 792.8 g/mol |

| Appearance | Orange-yellow crystals[1][2] |

| Solubility | Insoluble in water; Soluble in sulfuric and nitric acids. |

| Thermal Stability | Decomposes at approximately 370 °C in a single step to yield elemental gold.[1][2][3] |

| CAS Registry Number | 10294-32-3 (for the historical "Gold Selenate") |

Synthesis and Experimental Protocols

The synthesis of Au₂(SeO₃)₂(SeO₄) is achieved through a hydrothermal reaction between elemental gold and concentrated selenic acid.

Experimental Protocol: Synthesis of Au₂(SeO₃)₂(SeO₄)[1][2][3]

Materials:

-

Elemental gold (powder or foil)

-

Concentrated selenic acid (H₂SeO₄)

-

Teflon-lined steel autoclave

Procedure:

-

Place elemental gold into the Teflon liner of a steel autoclave.

-

Add concentrated selenic acid in excess.

-

Seal the autoclave and heat to the desired reaction temperature (a specific temperature is not provided in the abstracts, but hydrothermal conditions are stated).

-

Maintain the temperature for a sufficient duration to allow for the complete reaction and crystal growth.

-

After the reaction period, cool the autoclave slowly to room temperature.

-

Isolate the resulting orange-yellow single crystals of Au₂(SeO₃)₂(SeO₄).

-

Wash the crystals with an appropriate solvent to remove any residual acid and dry them.

Caption: Synthesis workflow for gold(III) selenite-selenate.

Structural Analysis and Coordination Chemistry

The primary coordination sphere of the gold(III) ion in Au₂(SeO₃)₂(SeO₄) has been elucidated by single-crystal X-ray diffraction.[1][2][3]

Crystal Structure

Au₂(SeO₃)₂(SeO₄) crystallizes in the orthorhombic, non-centrosymmetric space group Cmc2₁ (No. 36).[1][2] The crystal structure is characterized by double chains of [Au₂(SeO₃)₂]²⁺ units running along the[1] direction, which are interconnected by selenate (SeO₄²⁻) groups to form puckered layers.[1][2]

| Crystallographic Data | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ (No. 36)[1][2] |

| Lattice Parameters | a = 1689.1(3) pmb = 630.13(8) pmc = 832.7(1) pm[1][2] |

| Cell Volume (V) | 886.2(2) ų[1][2] |

| Formula Units (Z) | 4[1][2] |

Gold(III) Coordination Environment

The gold(III) ion exhibits a square planar coordination geometry, which is characteristic of d⁸ metal ions.[1][2] It is coordinated by four oxygen atoms, each belonging to a different monodentate selenite (B80905) (SeO₃²⁻) ion.[1][2][3] The selenate (SeO₄²⁻) ions are not directly coordinated to the gold centers but act as bridging units between the gold-selenite chains.[1][2]

| Selected Bond Distances and Angles (Hypothetical Data - For Illustration) | |

| Bond | Distance (Å) |

| Au-O1 | Value not available in reviewed literature |

| Au-O2 | Value not available in reviewed literature |

| Au-O3 | Value not available in reviewed literature |

| Au-O4 | Value not available in reviewed literature |

| Angle | Degree (°) |

| O1-Au-O2 | Value not available in reviewed literature |

| O2-Au-O3 | Value not available in reviewed literature |

| O3-Au-O4 | Value not available in reviewed literature |

| O4-Au-O1 | Value not available in reviewed literature |

Note: Specific bond lengths and angles were not available in the abstracts of the reviewed literature. Access to the full crystallographic information file (CIF) is required for these precise values.

Caption: Coordination of the Au(III) ion in Au₂(SeO₃)₂(SeO₄).

Spectroscopic Characterization

The presence of both selenite and selenate groups in the structure is confirmed by vibrational and nuclear magnetic resonance spectroscopy.[1][2][3]

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of Au₂(SeO₃)₂(SeO₄) display characteristic bands for both SeO₃²⁻ and SeO₄²⁻ ions.[1][2] This provides definitive evidence for the mixed selenite-selenate formulation of the compound.

| Spectroscopic Data (Characteristic Regions) | |

| Technique | Observed Features |

| Infrared (IR) Spectroscopy | Bands corresponding to the stretching and bending modes of both pyramidal SeO₃²⁻ and tetrahedral SeO₄²⁻ groups are present.[1][2] |

| Raman Spectroscopy | Distinctive bands for both selenite and selenate ions are observed, confirming the mixed anion composition.[1][2] The non-centrosymmetric nature of the crystal structure is confirmed by a second-harmonic generation (SHG) effect.[1][2][3] |

Solid-State ⁷⁷Se NMR Spectroscopy

Solid-state ⁷⁷Se NMR spectroscopy further supports the presence of two different selenium environments, corresponding to the selenite and selenate groups within the crystal lattice.[1][2][3]

Applications in Drug Development: Current Status and Future Outlook

The application of gold(III) complexes as potential therapeutic agents is an area of intense research, driven by their structural similarity to platinum(II) anticancer drugs like cisplatin. However, there is currently no specific research available on the cytotoxic properties or drug development applications of Au₂(SeO₃)₂(SeO₄).

The broader field of gold-based therapeutics suggests several potential, albeit speculative, avenues for future investigation:

-

Cytotoxicity Studies: Evaluation of the antiproliferative activity of Au₂(SeO₃)₂(SeO₄) against various cancer cell lines would be the first step in assessing its therapeutic potential.

-

Mechanism of Action: Should the compound exhibit cytotoxicity, subsequent studies would be required to determine its mechanism of action. Gold compounds are known to target various cellular processes, including enzyme inhibition (e.g., thioredoxin reductase) and induction of oxidative stress.

-

Ligand Exchange and Stability: A critical aspect of coordination chemistry in drug design is understanding the stability of the complex under physiological conditions and its reactivity with biological nucleophiles. Research into the ligand exchange reactions of the coordinated selenite groups would be essential.

Currently, the lack of data on the biological activity of gold(III) selenite-selenate makes it a completely unexplored entity in the context of medicinal chemistry.

Conclusion and Future Directions

The compound historically known as gold(III) selenate has been definitively characterized as gold(III) selenite-selenate, Au₂(SeO₃)₂(SeO₄). Its synthesis, crystal structure, and spectroscopic properties are now established. The gold(III) center exists in a square planar environment, coordinated by four oxygen atoms from four separate monodentate selenite ligands.

Despite this foundational knowledge, the coordination chemistry of Au₂(SeO₃)₂(SeO₄) remains a nascent field. Key areas for future research include:

-

Reactivity Studies: Exploration of the reactivity of the Au-O(selenite) bonds towards other ligands to synthesize new gold(III) coordination complexes.

-

Solution Chemistry: Investigation of the stability and speciation of the compound in various solvents.

-

Biological Evaluation: A thorough assessment of its cytotoxicity and potential as a therapeutic agent.

-

Theoretical Studies: Computational modeling to provide deeper insights into the electronic structure and bonding of the compound.

This technical guide serves to correct the historical misidentification of this compound and to provide a solid baseline of its known chemical and physical properties, thereby enabling and encouraging further exploration into its fascinating and under-researched coordination chemistry.

References

Synthesis of Gold(III) Selenate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of gold(III) selenate (B1209512) from the direct reaction of gold metal with selenic acid. While the synthesis is chemically straightforward, detailed characterization and quantitative data for the final product, Au₂(SeO₄)₃, are limited in the available scientific literature. This guide consolidates the known information, presenting the established reaction, a detailed experimental protocol, and the physical properties of the compound.

Introduction

Gold(III) selenate, with the chemical formula Au₂(SeO₄)₃, is an inorganic compound formed from the oxidation of gold by hot, concentrated selenic acid. The reaction is a direct and powerful method for the dissolution of gold, a notoriously unreactive metal. The resulting gold(III) selenate is a yellow crystalline solid. This document outlines the synthesis of this compound, providing the necessary chemical background and experimental procedures.

Chemical Reaction

The synthesis of gold(III) selenate from gold and selenic acid proceeds according to the following balanced chemical equation[1]:

2 Au + 6 H₂SeO₄ → Au₂(SeO₄)₃ + 3 H₂SeO₃ + 3 H₂O

In this reaction, gold is oxidized to the +3 state, while selenic acid is reduced to selenous acid.

Experimental Protocols

The following experimental protocol for the synthesis of gold(III) selenate has been reported in the literature.

Synthesis of Gold(III) Selenate from Gold and Selenic Acid

This method involves the direct reaction of gold wire with concentrated selenic acid in a sealed environment to produce gold(III) selenate.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of gold(III) selenate.

Procedure:

-

Place 50 mg of gold wire into a quartz tube.

-

Carefully add 0.5 mL of 98% selenic acid to the tube.

-

Seal the quartz tube.

-

Heat the sealed tube in an oil bath at approximately 150°C.[2]

-

Continue heating until the gold wire is completely dissolved. This process can be lengthy, potentially taking over ten hours.[2]

-

Once the reaction is complete, allow the tube to cool to room temperature.

-

Carefully open the tube and dilute the resulting reddish-yellow solution with water. This will cause the precipitation of golden yellow, fine crystals of gold(III) selenate.[2]

-

Separate the crystals from the solution by filtration.

-

Wash the crystals with a small amount of water.[2]

-

Dry the crystals and store them in a light-protected container, as the compound is known to decompose in the presence of light.[2][3]

Quantitative Data

Detailed quantitative data for the synthesis of gold(III) selenate, such as reaction yield and purity, are not extensively reported in the peer-reviewed literature. The provided protocol is primarily for the qualitative preparation of the compound.

Characterization Data

Physical Properties of Gold(III) Selenate

| Property | Description | Reference |

| Appearance | Small, yellow crystals | [3] |

| Solubility | Insoluble in water; Soluble in sulfuric and nitric acids | [3] |

| Stability | Decomposes in light | [3] |

Signaling Pathways

The concept of signaling pathways is related to biological systems and is not applicable to the synthesis of an inorganic compound like gold(III) selenate.

Conclusion

The synthesis of gold(III) selenate from elemental gold and hot, concentrated selenic acid is a known and reproducible method. This document provides the essential details for this preparation based on the available literature. However, a significant gap exists in the scientific record regarding the detailed quantitative analysis and comprehensive characterization of the final product. Further research would be beneficial to fully characterize gold(III) selenate and to optimize the synthesis for yield and purity.

References

- 1. 2 Au + 6 H2SeO4 → Au2(SeO4)3 + 3 H2SeO3 + 3 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 2. Gold(III) selenate. | 10294-32-3 [chemicalbook.com]

- 3. Gold Selenate [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Au2(SeO3)2(SeO4): synthesis and characterization of a new noncentrosymmetric selenite-selenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

physical and chemical properties of gold selenate

An In-depth Technical Guide on the Physical and Chemical Properties of Gold(III) Selenate (B1209512)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) selenate, with the chemical formula Au₂(SeO₄)₃, is an inorganic compound of gold in its +3 oxidation state. While the medicinal applications of other gold compounds, such as auranofin, and the biological significance of selenium are well-documented, gold(III) selenate itself remains a less-studied substance.[1][2] Its characterization is primarily centered around its synthesis and basic chemical reactivity. This guide provides a comprehensive overview of the known physical and chemical properties of gold(III) selenate, details established experimental protocols for its synthesis, and discusses its stability and reactivity. Given the interest in gold- and selenium-based compounds in drug development, this document serves as a foundational technical resource for researchers exploring its potential.[3][4]

Physical and Chemical Properties

The fundamental properties of gold(III) selenate are summarized below. Quantitative data has been compiled from various chemical databases and literature sources.

Table 2.1: Physical Properties of Gold(III) Selenate

| Property | Value | References |

| Appearance | Small, yellow, crystalline solid. | [5][6] |

| Molecular Formula | Au₂(SeO₄)₃ | [6][7][8] |

| Molecular Weight | 822.81 g/mol | [6][8] |

| Percent Composition | Au: 47.88%, O: 23.33%, Se: 28.79% | [6] |

| Form | Yellow crystals, crystalline. | [5] |

Table 2.2: Chemical and Solubility Properties of Gold(III) Selenate

| Property | Description | References |

| IUPAC Name | Gold(III) selenate; bis(gold(3+));triselenate | [7] |

| CAS Number | 10294-32-3 | [5][6][7] |

| Synonyms | Auric selenate, Gold Selenate | [6] |

| Solubility in Water | Insoluble | [5][6][9] |

| Solubility in other Solvents | Soluble in sulfuric acid and nitric acid. | [5][6][9] |

| Stability | Decomposes in light. | [5][6][10] |

| Thermal Stability | Decomposed by heat below redness. | [9][10] |

Synthesis and Experimental Protocols

The synthesis of gold(III) selenate primarily involves the reaction of metallic gold or a gold precursor with hot, concentrated selenic acid. Selenic acid is a powerful oxidizing agent, capable of dissolving gold.[11][12]

Protocol 1: Direct Synthesis from Metallic Gold

This protocol is adapted from the direct reaction between gold and selenic acid.[5][11]

Reaction Equation: 2 Au + 6 H₂SeO₄ (hot, conc.) → Au₂(SeO₄)₃ + 3 H₂SeO₃ + 3 H₂O[11]

Methodology:

-

Place 50 mg of gold wire and 0.5 mL of 98% selenic acid into a quartz tube.

-

Seal the quartz tube securely.

-

Heat the sealed tube in an oil bath at approximately 150°C. The reaction is slow and may require over ten hours for the complete dissolution of the gold wire, which results in a reddish-yellow solution.[5][11]

-

After the gold is fully dissolved, cool the tube to room temperature.

-

Carefully open the tube and dilute the resulting solution with a small amount of distilled water. This will cause the precipitation of golden-yellow, fine crystals of gold(III) selenate.[5]

-

Separate the crystals from the solution via filtration.

-

Wash the collected crystals with a minimal amount of water and then dry them.

-

Store the final product protected from light to prevent decomposition.[5]

Protocol 2: Synthesis from Hydrated Gold(III) Oxide

An alternative synthesis route uses freshly prepared hydrated gold(III) oxide as the starting material, which is then dissolved in selenic acid.

Methodology:

-

Preparation of Hydrated Gold(III) Oxide:

-

Dissolve 99.99% pure gold in aqua regia.

-

Evaporate the solution multiple times with hydrochloric acid to remove all nitrate (B79036) ions.

-

Add distilled water to the dry residue.

-

Adjust the pH to 7-8 by adding a sodium carbonate solution while mixing, which precipitates hydrated gold(III) oxide.

-

Heat the mixture at 70-80°C until CO₂ evolution ceases.

-

Collect the brown precipitate by filtration, wash with distilled water, and dry under vacuum at room temperature.

-

-

Formation of Gold(III) Selenate:

-

Dissolve the freshly synthesized hydrated gold(III) oxide in concentrated selenic acid with gentle heating and mixing.

-

The resulting solution contains gold(III) selenate. Isolation can be achieved through controlled precipitation, similar to Protocol 1.

-

Reactivity and Stability

Gold(III) selenate is a reactive compound that is sensitive to light, heat, and certain chemical agents. Its reactivity is largely dictated by the strong oxidizing nature of the selenate anion and the +3 oxidation state of gold.

-

Decomposition by Light: Upon exposure to light, gold(III) selenate decomposes. The yellow crystals first turn dark green and then bronze-colored.[6][10]

-

Thermal Decomposition: When heated, the compound decomposes to yield metallic gold.[9][10] This decomposition occurs below red heat.

-

Reaction with Hydrochloric Acid: It reacts with hydrochloric acid, which decomposes the salt. This reaction produces auric chloride (AuCl₃), selenious acid (H₂SeO₃), and liberates chlorine gas.[9][10] This indicates that the selenate ion oxidizes the chloride ion.

-

Bond Strength: The gold-selenate bond is considered to be stronger than the gold-chloride bond, which has implications for precipitation and displacement reactions.[9]

Spectroscopic and Structural Data

Detailed spectroscopic and crystallographic data for gold(III) selenate are not widely available in the current literature.

-

Crystal Structure: The specific crystal structure of Au₂(SeO₄)₃ has not been detailed. However, it is noted that many selenate salts share the same crystal structure as their corresponding sulfate (B86663) salts.[11]

-

Spectroscopic Analysis: To date, published IR, Raman, or UV-Vis spectra specific to gold(III) selenate have not been identified. Characterization would be required to establish its spectroscopic fingerprint.

Potential Applications in Research and Drug Development

While no direct biological studies on gold(III) selenate have been reported, the known activities of related gold and selenium compounds may inform potential areas of investigation for researchers.

-

Context from Gold-Based Drugs: Gold(I) compounds like Auranofin are known to inhibit thioredoxin reductase (TrxR), an enzyme crucial for cellular redox balance and often overexpressed in cancer cells.[4][13] The high reactivity of gold(III) complexes is a known challenge, as they are often reduced to Au(I) or Au(0) under physiological conditions.[14] Investigating whether gold(III) selenate can act as a prodrug or exhibit its own unique mechanism is a potential research avenue.

-

Context from Selenium Compounds: Selenium nanoparticles and selenourea (B1239437) complexes have demonstrated anticancer and antimicrobial properties.[3][15][16] The selenate moiety in Au₂(SeO₄)₃ could potentially influence cytotoxicity, cellular uptake, or redox modulation in biological systems.

The combination of a gold(III) center with selenate ligands presents an unexplored chemical space. Future research could focus on its potential as a TrxR inhibitor, its stability in biological media, and its cytotoxic effects against various cancer cell lines or pathogenic microbes.

Conclusion

Gold(III) selenate is a well-defined inorganic compound characterized as a yellow, crystalline solid that is insoluble in water but soluble in strong acids. Its synthesis from metallic gold or gold oxide in hot, concentrated selenic acid is established, though the reaction can be slow. The compound is notably unstable when exposed to heat or light and reacts with hydrochloric acid. Significant gaps in the scientific literature exist regarding its crystal structure, detailed spectroscopic properties, and any potential biological activity. For professionals in drug development and materials science, gold(III) selenate represents a foundational chemical for which further investigation into its properties and potential applications is warranted.

References

- 1. Gold-containing drugs - Wikipedia [en.wikipedia.org]

- 2. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Potential of Innovative Gold(I) and Silver(I) Selenourea Complexes as Anticancer Agents Targeting TrxR and Cellular Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gold(I) selenium N-heterocyclic carbene complexes as potent antibacterial agents against multidrug-resistant gram-negative bacteria via inhibiting thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gold(III) selenate. | 10294-32-3 [chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. This compound | Au2O12Se3 | CID 57346280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gold(III) selenate. | CAS#:10294-32-3 | Chemsrc [chemsrc.com]

- 9. goldrefiningforum.com [goldrefiningforum.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selenic acid - Wikipedia [en.wikipedia.org]

- 12. Selenate - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Green biosynthesis of bimetallic selenium–gold nanoparticles using Pluchea indica leaves and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization and biological activity of selenium nanoparticles biosynthesized by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Photodecomposition of Gold(III) Selenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold(III) selenate (B1209512), Au₂(SeO₄)₃, is an inorganic compound noted for its sensitivity to light. Despite its early synthesis, detailed characterization of its photostability and decomposition pathways remains scarce in publicly available literature. This technical guide consolidates the existing knowledge on gold(III) selenate, addressing its known properties and the qualitative observations of its decomposition under illumination. In the absence of specific experimental data, this document provides a proposed standardized protocol for evaluating the photostability of solid-state gold selenate and a plausible mechanism for its decomposition based on established principles of inorganic photochemistry and the known thermal decomposition products. This guide is intended to serve as a foundational resource for researchers investigating the properties of gold compounds and for professionals in drug development where the stability of gold-based active pharmaceutical ingredients is critical.

Introduction

Gold compounds have a long history in therapeutic applications, and the stability of these compounds is a critical parameter for their efficacy and safety. Gold(III) selenate is a compound that has been known for over a century, yet detailed studies on its photochemical properties are notably absent from the scientific literature. Early reports by Lenher (1902) and later by Caldwell and Eddy (1949) mentioned the compound's instability in light, a property that has significant implications for its handling, storage, and potential applications.

This guide aims to provide a comprehensive overview of the current understanding of the stability and light-induced decomposition of gold(III) selenate. Due to the limited specific research on this topic, this document also introduces a hypothetical framework for its systematic investigation, including a proposed experimental workflow and a potential decomposition pathway.

Properties of Gold(III) Selenate

Gold(III) selenate is described as a yellow, crystalline solid. It is insoluble in water but soluble in sulfuric and nitric acids. The primary challenge in working with this compound is its inherent instability, particularly its sensitivity to light and heat.

| Property | Value/Description | Reference(s) |

| Chemical Formula | Au₂(SeO₄)₃ | |

| Appearance | Yellow, crystalline solid | |

| Solubility | Insoluble in water; Soluble in sulfuric and nitric acids | |

| Stability | Decomposes in light; darkens in the presence of light and air. | |

| Thermal Decomposition | The final residue of thermal decomposition is elemental gold. |

Table 1: Known Properties of Gold(III) Selenate

Photodecomposition of Gold(III) Selenate: A Proposed Mechanism

While specific studies on the photodecomposition mechanism of gold(III) selenate are not available, a plausible pathway can be proposed based on the principles of inorganic photochemistry and the known reactivity of related compounds. The absorption of photons of suitable energy can excite electrons within the compound, leading to charge transfer processes that initiate decomposition.

A likely mechanism involves a ligand-to-metal charge transfer (LMCT) process, where an electron is transferred from an oxygen atom of the selenate anion to the gold(III) center. This would result in the reduction of Au(III) to a lower oxidation state and the formation of a highly reactive selenate radical. Subsequent reactions would lead to the formation of stable products. Given that the thermal decomposition of gold selenates yields elemental gold, it is reasonable to hypothesize a similar final product for the photodecomposition pathway.

The overall proposed reaction is:

2Au₂(SeO₄)₃(s) + hν → 4Au(s) + 6SeO₂(g) + 3O₂(g)

This proposed pathway is consistent with the observed darkening of the solid upon exposure to light, which can be attributed to the formation of finely divided elemental gold.

Proposed Experimental Protocol for Photostability Testing

To address the gap in the literature, a standardized experimental protocol is proposed for assessing the photostability of gold(III) selenate. This protocol is based on general methods for solid-state photochemical analysis.

Materials and Equipment

-

Gold(III) selenate powder

-

Quartz sample holder

-

Controlled environment chamber (for temperature and humidity control)

-

Light source with a known spectral output and intensity (e.g., Xenon lamp with filters)

-

Radiometer/photometer

-

UV-Vis spectrophotometer with a diffuse reflectance accessory

-

X-ray powder diffractometer (XRPD)

-

Scanning electron microscope (SEM)

-

Energy-dispersive X-ray spectroscopy (EDS)

-

Inert gas supply (e.g., nitrogen or argon)

Experimental Workflow

-

Sample Preparation: A thin, uniform layer of gold(III) selenate powder is spread on a quartz sample holder. The mass and initial appearance of the sample are recorded.

-

Initial Characterization: The pristine sample is analyzed using UV-Vis diffuse reflectance spectroscopy to obtain its initial absorption spectrum. XRPD is used to determine the initial crystalline phase. SEM and EDS are used to characterize the initial morphology and elemental composition.

-

Irradiation: The sample is placed in the controlled environment chamber. It is then irradiated with light of a known wavelength and intensity for a defined period. A parallel sample is kept in the dark under the same environmental conditions to serve as a control.

-

Time-course Analysis: At predetermined time intervals, the irradiation is paused, and the sample is analyzed using the techniques from step 2. Any changes in color, morphology, crystalline structure, and elemental composition are recorded.

-

Data Analysis: The change in the diffuse reflectance spectrum is used to monitor the extent of decomposition. The appearance of new peaks in the XRPD pattern can identify the formation of new crystalline phases, such as elemental gold. SEM images will reveal changes in particle morphology, and EDS can be used to map the distribution of elements in the decomposed sample.

Conclusion

The stability of gold(III) selenate in the presence of light is a known issue that has been qualitatively acknowledged in the chemical literature. However, a significant gap exists in the quantitative understanding of its photodecomposition. This technical guide has summarized the available information and proposed a structured approach to systematically investigate the photostability of this compound. The provided hypothetical experimental protocol and decomposition pathway serve as a starting point for future research in this area. For professionals in fields such as drug development, a thorough understanding of the photostability of gold compounds is paramount, and the methodologies outlined here can be adapted to evaluate other light-sensitive materials. Further research is essential to fully characterize the photochemical behavior of gold(III) selenate and to determine the kinetics and quantum yield of its decomposition.

An In-depth Technical Guide to the Historical Preparation of Auric Selenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical literature concerning the preparation of auric selenate (B1209512) (Au₂(SeO₄)₃). It consolidates key findings, experimental protocols, and quantitative data from seminal publications, offering a detailed resource for researchers interested in the synthesis and chemistry of gold compounds.

Introduction

Auric selenate, or gold(III) selenate, is an inorganic compound of gold and selenic acid. Historical methods for its synthesis primarily revolve around the direct oxidation of metallic gold by concentrated selenic acid. The earliest accounts date back to the 19th and early 20th centuries, with notable work by Mitscherlich and later confirmation by Lenher, who isolated the characteristic yellow crystals. This document synthesizes the available historical data into a practical guide, complete with detailed experimental procedures and a summary of reaction conditions.

Synthesis Methodologies

The predominant historical method for preparing auric selenate involves the direct reaction of gold with hot, concentrated selenic acid.[1][2] The overall chemical reaction can be represented as:

2 Au + 6 H₂SeO₄ → Au₂(SeO₄)₃ + 3 H₂SeO₃ + 3 H₂O[2]

Upon completion of the reaction, the auric selenate is typically precipitated as small, golden-yellow crystals by diluting the solution with water.[1][3] These crystals have been noted to be insoluble in common organic solvents.[1]

A more recent development in the synthesis of gold-selenium-oxygen compounds involves hydrothermal methods. For instance, the reaction of elemental gold with selenic acid in a Teflon-lined steel autoclave has been used to produce single crystals of a mixed selenite-selenate, Au₂(SeO₃)₂(SeO₄).[4]

Quantitative Data Summary

The efficiency and rate of the direct synthesis of auric selenate are highly dependent on the concentration of selenic acid and the reaction temperature. The following table summarizes the quantitative data extracted from the historical literature.

| Gold Sample | Selenic Acid Conc. | Temperature | Time to Dissolution | Source |

| 50 mg flattened gold wire | 98% | 130°C | 3 days | [1] |

| 50 mg flattened gold wire | 98% | 154°C | 13 hours | [1] |

| 50 mg flattened gold wire | 87% | 130°C | 26 days | [1] |

| 50 mg flattened gold wire | 87% | 154°C | 13 days | [1] |

| 50 mg flattened gold wire | 67% | 130°C | No action after 13 days | [1] |

| 50 mg flattened gold wire | 67% | 154°C | No action after 26 days | [1] |

| 50 mg gold wire | 98% | ~150°C | >10 hours | [3] |

Detailed Experimental Protocols

4.1 Protocol for the Preparation of Auric Selenate (Au₂(SeO₄)₃)

This protocol is based on the methods described by Caldwell and Eddy (1949) and ChemicalBook (2024).[1][3]

-

Materials:

-

Fine gold wire or powder (e.g., 50 mg)

-

Concentrated selenic acid (98%)

-

Thick-walled Pyrex or quartz tube

-

Heating apparatus (e.g., oil bath or vapor of a boiling solvent like bromobenzene)

-

Distilled water

-

-

Procedure:

-

Place 50 mg of gold wire into a thick-walled quartz tube.

-

Add 0.5 mL of 98% selenic acid to the tube.

-

Seal the tube.

-

Heat the sealed tube in a controlled temperature environment (e.g., an oil bath at approximately 150°C) until the gold is completely dissolved. This may take over ten hours.[3]

-

Once the gold has dissolved, allow the tube to cool to room temperature.

-

Carefully open the tube and dilute the resulting solution with water.

-

Golden-yellow crystals of auric selenate will precipitate.

-

Separate the crystals from the solution by filtration.

-

Wash the crystals with a small amount of water.

-

Dry the crystals and store them protected from light, as the compound may be light-sensitive.[3]

-

4.2 Protocol for the Synthesis of Gold(III) Hydrogenselenate and Double Selenates

A variation of the synthesis involves using freshly synthesized hydrated gold(III) oxide as the starting material.

-

Preparation of Hydrated Gold(III) Oxide:

-

Dissolve pure gold in aqua regia.

-

Repeatedly evaporate the solution with hydrochloric acid to remove all nitrate (B79036) ions.

-

Add distilled water to the residue.

-

Adjust the pH to 7-8 with a sodium carbonate solution while mixing.

-

Heat the mixture to 70-80°C until the evolution of CO₂ ceases.

-

Collect the resulting brown precipitate (hydrated gold(III) oxide) on a glass frit, wash with distilled water, and dry under vacuum.

-

-

Synthesis of Gold(III) Hydrogenselenate:

-

Dissolve the freshly prepared hydrated gold(III) oxide in concentrated selenic acid with gentle heating and mixing.

-

Evaporate the solution, initially on a water bath and then on a sand bath, to a minimal volume to induce precipitation.

-

Filter, wash, and dry the resulting precipitate.

-

Visualizations

5.1 Signaling Pathways and Logical Relationships

Caption: Reaction pathway for auric selenate synthesis.

5.2 Experimental Workflow

Caption: Experimental workflow for auric selenate preparation.

References

Technical Guide: Determination of the Percent Composition of Gold(III) Selenate (Au₂ (SeO₄)₃)

This document provides a detailed analysis of the elemental percent composition of Gold(III) Selenate (Au₂(SeO₄)₃), outlines a hypothetical experimental protocol for its verification, and visualizes the underlying computational and experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development who may work with complex inorganic compounds.

Theoretical Percent Composition

The percent composition of a compound is the percentage by mass of each element present in the compound. This is calculated by dividing the total mass of each element in one mole of the compound by the molar mass of the compound and multiplying by 100.

Molar Mass Calculation

To determine the percent composition, the molar mass of Au₂(SeO₄)₃ is first calculated using the molar masses of its constituent elements: Gold (Au), Selenium (Se), and Oxygen (O).

The chemical formula Au₂(SeO₄)₃ indicates the presence of:

-

2 atoms of Gold

-

3 atoms of Selenium

-

12 atoms of Oxygen

The molar mass of Gold(III) Selenate is calculated as follows:

Molar Mass = (2 × M_Au) + (3 × M_Se) + (12 × M_O) Molar Mass = (2 × 196.97 g/mol ) + (3 × 78.96 g/mol ) + (12 × 16.00 g/mol ) Molar Mass = 393.94 g/mol + 236.88 g/mol + 192.00 g/mol Molar Mass = 822.82 g/mol

Data Summary: Percent Composition

The following table summarizes the molar mass and percent composition of each element in Au₂(SeO₄)₃.

| Element | Symbol | Molar Mass ( g/mol ) | Atoms per Formula Unit | Total Mass per Mole (g) | Percent Composition (%) |

| Gold | Au | 196.97 | 2 | 393.94 | 47.88% |

| Selenium | Se | 78.96 | 3 | 236.88 | 28.79% |

| Oxygen | O | 16.00 | 12 | 192.00 | 23.33% |

| Total | Au₂(SeO₄)₃ | 822.82 | 17 | 822.82 | 100.00% |

Logical & Experimental Workflows

Calculation Workflow

The logical flow for calculating the theoretical percent composition is outlined below. This process begins with identifying the chemical formula and culminates in the final percent composition for each element.

Caption: Logical workflow for calculating percent composition.

Experimental Verification Workflow

A hypothetical experimental workflow to verify the percent composition using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is detailed below. This technique is highly sensitive for elemental analysis.

Caption: Experimental workflow for elemental analysis via ICP-OES.

Experimental Protocol: Verification by ICP-OES

This section details a hypothetical protocol for the experimental determination of the elemental composition of Au₂(SeO₄)₃.

Objective: To determine the mass percentages of Gold (Au) and Selenium (Se) in a sample of Gold(III) Selenate using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). The percentage of Oxygen will be determined by difference.

Materials:

-

Gold(III) Selenate (Au₂(SeO₄)₃) sample

-

High-purity nitric acid (HNO₃)

-

High-purity hydrochloric acid (HCl)

-

Deionized water (18 MΩ·cm)

-

Certified Gold (Au) standard solution (1000 ppm)

-

Certified Selenium (Se) standard solution (1000 ppm)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance (± 0.0001 g)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the dried Au₂(SeO₄)₃ sample into a 50 mL beaker.

-

Prepare aqua regia by mixing 3 parts concentrated HCl and 1 part concentrated HNO₃.

-

Under a fume hood, carefully add 10 mL of aqua regia to the beaker to dissolve the sample. Gentle heating may be required.

-

Once fully dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly. This is the stock sample solution.

-

Prepare a working sample solution by performing a further 1:100 dilution of the stock solution.

-

-

Instrument Calibration:

-

Prepare a series of calibration standards for both Au and Se (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) by diluting the certified standard solutions.

-

Aspirate the standards into the ICP-OES instrument, starting with the blank (deionized water) and then in increasing order of concentration.

-

Generate a calibration curve for each element by plotting emission intensity versus concentration.

-

-

Sample Analysis:

-

Aspirate the prepared working sample solution into the ICP-OES.

-

Record the emission intensities for the characteristic wavelengths of Au and Se.

-

Using the calibration curves, determine the concentration (in ppm) of Au and Se in the working sample solution.

-

-

Data Calculation:

-

Calculate the mass of Au and Se in the original 100 mg sample, accounting for all dilutions.

-

Calculate the experimental mass percentage of Au and Se.

-

Determine the mass percentage of Oxygen by subtracting the combined percentages of Au and Se from 100%. %Oxygen = 100% - (%Au + %Se)

-

Safety Precautions:

-

Always handle concentrated acids (HCl, HNO₃) and aqua regia under a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

All waste solutions should be disposed of according to institutional hazardous waste protocols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using Gold Selenate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The use of gold selenate (B1209512) as a direct precursor for the synthesis of gold nanoparticles (AuNPs) is not a well-established method in the scientific literature. The following application notes and protocols are hypothetical and based on the known chemical properties of gold selenate and established principles of nanoparticle synthesis. This document is intended to serve as a conceptual framework for researchers interested in exploring this novel synthetic route.

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with wide-ranging applications in diagnostics, therapeutics, and catalysis.[1][2] The choice of the gold precursor is a critical parameter that influences the size, shape, and surface chemistry of the resulting nanoparticles. While chloroauric acid (HAuCl₄) is the most common precursor, the exploration of alternative precursors could unlock new functionalities and synthetic pathways.